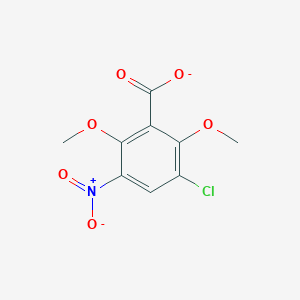
5-(4-(Ethoxycarbonyl)phenyl)isoxazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-(Ethoxycarbonyl)phenyl)isoxazole-3-carboxylic acid is a compound belonging to the isoxazole family, which is a five-membered heterocyclic moiety. Isoxazoles are significant in medicinal chemistry due to their presence in various commercially available drugs and their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including 5-(4-(Ethoxycarbonyl)phenyl)isoxazole-3-carboxylic acid, typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction using Cu(I) or Ru(II) as catalysts . Another approach involves the use of AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes . These reactions are carried out under moderate conditions and yield substituted isoxazoles efficiently.
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are eco-friendly and provide a sustainable approach to large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(4-(Ethoxycarbonyl)phenyl)isoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl nitrite, isoamyl nitrite, and sodium azide . The reactions are typically carried out under mild conditions, ensuring high regioselectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds yields 3,5-disubstituted isoxazoles .
Scientific Research Applications
5-(4-(Ethoxycarbonyl)phenyl)isoxazole-3-carboxylic acid has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activities, such as anticancer and antimicrobial properties.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(4-(Ethoxycarbonyl)phenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to act as inhibitors of enzymes and receptors, modulating various biological processes . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid: Another isoxazole derivative with similar structural features.
Sulfamethoxazole: An antibiotic containing the isoxazole moiety.
Uniqueness
5-(4-(Ethoxycarbonyl)phenyl)isoxazole-3-carboxylic acid is unique due to its specific ethoxycarbonyl and carboxylic acid functional groups, which confer distinct chemical and biological properties. These functional groups enhance its potential as a versatile building block in synthetic chemistry and its efficacy in various biological applications.
Properties
Molecular Formula |
C13H11NO5 |
|---|---|
Molecular Weight |
261.23 g/mol |
IUPAC Name |
5-(4-ethoxycarbonylphenyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C13H11NO5/c1-2-18-13(17)9-5-3-8(4-6-9)11-7-10(12(15)16)14-19-11/h3-7H,2H2,1H3,(H,15,16) |
InChI Key |
RTTHFPFOHSNXHN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=NO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-Bromo-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B13711466.png)







![2,4-Dichloro-6-methylpyrido[3,4-d]pyrimidine](/img/structure/B13711509.png)



![3,4-Bis[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B13711540.png)
